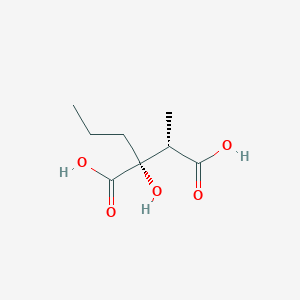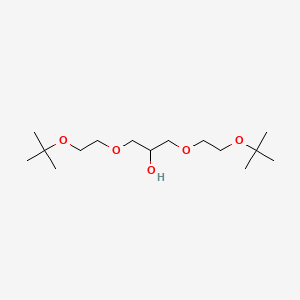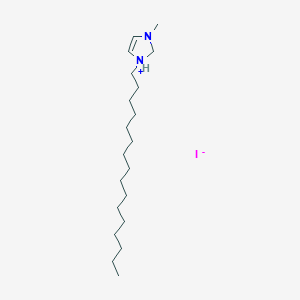
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a trifluoromethyl group attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of the Prop-2-en-1-one Backbone: The final step involves the condensation of the hydroxycyclohexyl intermediate with an appropriate aldehyde or ketone to form the prop-2-en-1-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-oxocyclohexyl-2-(trifluoromethyl)prop-2-en-1-one.
Reduction: Formation of 1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)propane.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Hydroxycyclohexyl)-2-(methyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is unique due to the presence of both a hydroxycyclohexyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
850535-84-1 |
|---|---|
Fórmula molecular |
C10H13F3O2 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-6(10(11,12)13)9(15)7-2-4-8(14)5-3-7/h7-8,14H,1-5H2 |
Clave InChI |
JHHGXSLMRHCQFO-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1CCC(CC1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
dimethyl-](/img/structure/B14190750.png)

![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)



![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)
